2-(3-Methyl-1H-pyrrol-1-yl)acetic acid
Description
Contextualization of Pyrrole-Containing Scaffolds in Contemporary Organic Synthesis
Pyrrole (B145914), a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged structure in the realm of organic chemistry. researchgate.netbiolmolchem.com Its unique electronic properties and ability to be readily functionalized make it a valuable synthon for the construction of more complex molecules. Pyrrole and its derivatives are integral components of numerous natural products, including heme, chlorophyll, and vitamin B12, underscoring their fundamental role in biological systems. researchgate.net In contemporary organic synthesis, the pyrrole scaffold is a key constituent in the design of pharmaceuticals, agrochemicals, and advanced materials. biolmolchem.comnih.gov The combination of different pharmacophores with the pyrrole ring system has been shown to yield compounds with enhanced biological activities. researchgate.net
The versatility of the pyrrole ring allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. organic-chemistry.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net This wide-ranging bioactivity has cemented the pyrrole scaffold as a focal point for drug discovery and development programs. nih.gov
Significance of Carboxylic Acid Moieties in Chemical Transformations and Molecular Interactions
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, imparting characteristic acidity and reactivity to the molecules that contain it. numberanalytics.comwikipedia.org This functional group is capable of participating in a wide array of chemical transformations, including esterification, amidation, and reduction, making it a versatile handle for molecular elaboration. numberanalytics.comwikipedia.orgmsu.edu The ability of carboxylic acids to form strong hydrogen bonds significantly influences the physical properties of a compound, such as its boiling point and solubility. numberanalytics.com
In the context of medicinal chemistry, the carboxylic acid moiety is often a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties. wiley-vch.deresearchgate.net Its ability to exist in an ionized state at physiological pH can enhance water solubility and facilitate interactions with biological targets. wiley-vch.deresearchgate.net Carboxylic acid groups are frequently found in the structures of pharmaceuticals and agrochemicals, where they can act as a pharmacophore, the essential part of a molecule responsible for its biological activity. wiley-vch.deresearchgate.net
Rationale for Comprehensive Investigation of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid
The compound this compound represents a specific and intriguing example within the broader class of pyrrole-N-acetic acid derivatives. The rationale for its detailed investigation stems from the unique combination of its structural features. The presence of a methyl group at the 3-position of the pyrrole ring can influence the electronic and steric properties of the heterocyclic system, potentially modulating its reactivity and biological activity compared to unsubstituted pyrrole.
Furthermore, the attachment of the acetic acid moiety at the nitrogen atom (N-1 position) directs the functional group's influence on the pyrrole ring's π-system in a distinct manner compared to substitution at a carbon atom. This particular arrangement warrants a thorough investigation to understand how this specific isomer behaves in chemical reactions and biological systems. A comprehensive study of this compound can provide valuable insights into structure-activity relationships within this class of compounds.
Scope and Objectives of the Research Compendium on this compound
The primary objective of this research compendium is to provide a detailed and focused analysis of this compound. The scope of this work is strictly limited to the chemical and physical properties, synthesis, and potential applications of this specific compound, based on available scientific literature.
The specific objectives are:
To elucidate the structural and electronic properties of this compound.
To review and compare known synthetic routes for its preparation.
To explore its reactivity and potential for further chemical modification.
To identify and discuss any documented applications or biological activities.
To highlight existing gaps in the knowledge surrounding this compound, thereby suggesting avenues for future research.
Overview of Existing Knowledge and Gaps Regarding Pyrrole-N-Acetic Acid Derivatives
The scientific literature contains a significant body of research on pyrrole-acetic acid derivatives, with a particular focus on those with substitution at the carbon atoms of the pyrrole ring, such as pyrrole-2-acetic acid derivatives. scispace.comrsc.org These compounds have been recognized for their pharmaceutical importance, with examples like Zomepirac and Ketorolac being well-known non-steroidal anti-inflammatory drugs. rsc.org Various synthetic methodologies for the preparation of these C-substituted pyrrole-acetic acids have been developed. scispace.comrsc.orgcdnsciencepub.com
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(3-methylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2/c1-6-2-3-8(4-6)5-7(9)10/h2-4H,5H2,1H3,(H,9,10) |
InChI Key |
RQYARQQPHQGORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C1)CC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid
Retrosynthetic Analysis and Identification of Key Synthetic Precursors
A logical retrosynthetic analysis of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid suggests two main disconnection approaches. The most straightforward strategy involves the disconnection of the N-C bond of the acetic acid side chain, leading to 3-methylpyrrole and a two-carbon electrophile, such as a haloacetic acid derivative. This approach identifies 3-methylpyrrole as a key and readily available precursor.
Alternatively, a more complex retrosynthesis involves the deconstruction of the pyrrole (B145914) ring itself. This would entail a multi-step process where the acetic acid moiety is attached to a nitrogen-containing precursor prior to the cyclization reaction that forms the 3-methylpyrrole ring. This strategy highlights the importance of appropriately functionalized dicarbonyl compounds and primary amines bearing an acetic acid group as key intermediates.
Direct Synthesis Routes via Pyrrole N-Alkylation
The most common and direct method for the synthesis of this compound is the N-alkylation of 3-methylpyrrole. This approach leverages the nucleophilicity of the pyrrole nitrogen to form a new carbon-nitrogen bond with a suitable electrophile.
Alkylation with Haloacetic Acid Derivatives: Optimization of Reaction Conditions
The N-alkylation of 3-methylpyrrole with haloacetic acid derivatives, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, is a widely employed method. The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent significantly impacts the reaction's efficiency and yield.
Commonly used bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The selection of the base is often dictated by the reactivity of the haloacetic acid derivative and the desired reaction temperature. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used to facilitate the dissolution of the reactants and promote the reaction.
Optimization of reaction conditions is crucial to maximize the yield of the desired N-alkylated product and minimize potential side reactions, such as C-alkylation or polymerization of the pyrrole. The following table summarizes typical conditions for the N-alkylation of substituted pyrroles with haloacetic acid esters.
| Pyrrole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Methylpyrrole | Ethyl bromoacetate | NaH | DMF | 0 to rt | Moderate to Good |
| 3-Methylpyrrole | Ethyl chloroacetate | K₂CO₃ | Acetonitrile | Reflux | Moderate |
| Pyrrole | Ethyl bromoacetate | KOH | DMSO | rt | Good |
Note: Yields are generalized from literature on similar N-alkylation reactions and may vary for the specific synthesis of this compound.
Utilizing Carboxylic Acid Protecting Groups in Alkylation Reactions
To avoid potential complications with the free carboxylic acid group during the N-alkylation reaction, it is often advantageous to use an ester of a haloacetic acid, such as ethyl bromoacetate. The ester group acts as a protecting group for the carboxylic acid. Following the successful N-alkylation of the 3-methylpyrrole, the ester can be easily hydrolyzed under basic or acidic conditions to yield the final this compound. This two-step sequence of N-alkylation followed by hydrolysis is a robust and high-yielding approach.
Common ester protecting groups include methyl, ethyl, and tert-butyl esters. The choice of the ester is often based on the desired deprotection conditions. For instance, tert-butyl esters can be cleaved under mild acidic conditions, which can be beneficial if the target molecule is sensitive to strong bases.
Catalytic Approaches for Enhanced Regioselectivity and Yield in N-Alkylation
While traditional base-promoted N-alkylation is effective, catalytic methods can offer advantages in terms of milder reaction conditions, improved regioselectivity, and higher yields. Phase-transfer catalysis (PTC) is a particularly useful technique for the N-alkylation of pyrroles. tandfonline.com In a typical PTC system, a quaternary ammonium (B1175870) salt or a crown ether is used to transfer the pyrrolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This method can lead to faster reaction rates and often allows for the use of less expensive bases like solid potassium hydroxide (B78521).
Multi-Step Synthetic Approaches
An alternative to the direct N-alkylation of a pre-formed pyrrole ring involves constructing the pyrrole ring with the acetic acid moiety already attached to the nitrogen atom.
Strategies Involving Pyrrole Ring Formation with Pre-Installed Acetic Acid Moiety
The Paal-Knorr synthesis is a powerful method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and primary amines. organic-chemistry.orgwikipedia.org To synthesize this compound using this approach, a primary amine bearing an acetic acid group, such as glycine (B1666218) or its esters, can be reacted with a suitably substituted 1,4-dicarbonyl compound.
For the synthesis of the target molecule, the required 1,4-dicarbonyl precursor would be 3-methyl-2,5-hexanedione. The reaction of this dicarbonyl compound with an amino acid ester, like ethyl glycinate, under acidic or neutral conditions would lead to the formation of the corresponding N-substituted pyrrole ester. Subsequent hydrolysis of the ester group would then yield the desired this compound. This multi-step approach offers a high degree of flexibility in introducing various substituents onto the pyrrole ring by choosing the appropriate 1,4-dicarbonyl precursor.
Post-Synthetic Modification of Pyrrole Derivatives to Introduce Acetic Acid Functionality
The most direct and common strategy for the synthesis of this compound involves the post-synthetic modification of the pre-formed 3-methyl-1H-pyrrole core. This approach focuses on introducing the acetic acid side chain directly onto the pyrrole nitrogen atom, a process known as N-alkylation.
This transformation is typically achieved in a two-step sequence:
N-alkylation with a Haloacetate Ester: The pyrrole nitrogen is deprotonated with a suitable base to form a nucleophilic pyrrolide anion. This anion then reacts with an electrophilic haloacetate ester, such as ethyl bromoacetate or methyl chloroacetate, via a nucleophilic substitution reaction. Common bases used for this deprotonation include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net Alternative, milder conditions can employ potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), sometimes in ionic liquids which can offer high regioselectivity for N-substitution. organic-chemistry.org
Saponification: The resulting ester, ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate, is then hydrolyzed to the desired carboxylic acid. This is typically accomplished through saponification, which involves heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt. researchgate.net
The following table summarizes typical conditions for the N-alkylation step in pyrrole derivatives, which is the key part of this post-synthetic modification strategy.
| Pyrrole Substrate | Alkylating Agent | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pyrrole | Alkyl Halides | K₂CO₃ / DMF | Room Temp | High | organic-chemistry.org |
| Pyrrole | Alkyl Halides | KOH / Ionic Liquid ([Bmim][PF₆]) | Room Temp | Excellent | organic-chemistry.org |
| Dimethyl pyrrole-2,5-dicarboxylate | Alkyl Halides (R-X) | NaH / DMF | 0 °C - Room Temp | 61-98% | researchgate.net |
| Pyrrole | Alkylating Reagents | KO₂ / 18-crown-6 | Ultrasound | High | nih.gov |
Functional Group Interconversions for Carboxylic Acid Synthesis
Beyond the direct alkylation with a haloacetate, the acetic acid functionality can be introduced through the interconversion of other functional groups already attached to the pyrrole nitrogen. This strategy provides alternative synthetic pathways, which can be advantageous if the precursor functional groups are more readily introduced or offer different reactivity profiles.
Key functional group interconversion (FGI) strategies include:
Hydrolysis of Nitriles: An alternative precursor is 2-(3-methyl-1H-pyrrol-1-yl)acetonitrile. This compound can be synthesized by N-alkylating 3-methyl-1H-pyrrole with a haloacetonitrile (e.g., bromoacetonitrile). The nitrile group can then be hydrolyzed to the carboxylic acid under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions, typically with heating.
Oxidation of Alcohols: The target acid can be prepared from 2-(3-methyl-1H-pyrrol-1-yl)ethanol. This alcohol intermediate would first be synthesized by N-alkylation of 3-methyl-1H-pyrrole with an appropriate reagent like 2-bromoethanol (B42945) or ethylene (B1197577) oxide. The primary alcohol is then oxidized to the carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Oxidation of Aldehydes: Similarly, the oxidation of 2-(3-methyl-1H-pyrrol-1-yl)acetaldehyde would yield the desired product. However, the synthesis and isolation of such N-acetylaldehydes can be challenging due to their potential instability.
The table below outlines these FGI pathways for synthesizing the carboxylic acid group.
| Starting Functional Group | Precursor Compound | FGI Reaction | Typical Reagents |
|---|---|---|---|
| Nitrile (-CN) | 2-(3-Methyl-1H-pyrrol-1-yl)acetonitrile | Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O, heat |
| Alcohol (-CH₂OH) | 2-(3-Methyl-1H-pyrrol-1-yl)ethanol | Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) |
| Ester (-COOR) | Ethyl 2-(3-Methyl-1H-pyrrol-1-yl)acetate | Hydrolysis (Saponification) | NaOH/H₂O or KOH/EtOH, then H₃O⁺ |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact and improve safety and efficiency. These principles can be applied to the synthesis of the 3-methyl-1H-pyrrole precursor and its subsequent functionalization.
Solvent-Free and Environmentally Benign Reaction Systems
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Several strategies have been developed for pyrrole synthesis that align with this goal.
Solvent-Free Synthesis: The Paal-Knorr reaction, a classic method for forming the pyrrole ring from a 1,4-dicarbonyl compound and an amine, can be performed under solvent-free conditions. rsc.orgmdpi.com These reactions are often facilitated by microwave irradiation or simply by stirring the reactants together, sometimes with a solid acid catalyst. rsc.orgrsc.org An expeditious synthesis of N-substituted pyrroles has been achieved using microwave-induced, iodine-catalyzed reactions under solventless conditions. nih.gov
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has become a popular green technique. It often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. pensoft.netpensoft.netmdpi.com MAOS has been successfully applied to Paal-Knorr and Clauson-Kaas pyrrole syntheses. pensoft.netpensoft.net
Use of Greener Solvents: When a solvent is necessary, environmentally benign options are preferred. Water is an ideal green solvent, and several pyrrole syntheses have been developed to proceed in aqueous media. organic-chemistry.orgnih.gov Other alternatives include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. organic-chemistry.orgorganic-chemistry.orgtandfonline.com
Utilization of Sustainable Catalysts and Reagents
The replacement of hazardous and stoichiometric reagents with efficient and recyclable catalysts is a cornerstone of green chemistry.
Heterogeneous Catalysts: Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov Examples used in pyrrole synthesis include clays (B1170129) like montmorillonite (B579905) K-10, zeolites, and sulfonic acid-supported magnetic nanoparticles. nih.govtandfonline.combeilstein-journals.org Commercially available aluminas have also proven to be low-cost, reusable catalysts for N-substituted pyrrole synthesis. mdpi.com
Earth-Abundant Metal Catalysts: There is a significant effort to replace catalysts based on precious metals (like palladium or rhodium) with those based on more abundant and less toxic metals. Iron-catalyzed methods for pyrrole synthesis have been developed as a sustainable alternative. acs.org
Organocatalysis and Biocatalysis: The use of small organic molecules (organocatalysts) or enzymes (biocatalysts) avoids the use of metals altogether. Vitamin B₁, for example, has been used as an organocatalyst for the Paal–Knorr synthesis. nih.gov Biocatalytic processes using enzymes such as transaminases offer high selectivity under mild, aqueous conditions. nih.gov
Renewable Feedstocks: The ultimate goal of sustainable synthesis is to use renewable starting materials. An iridium-catalyzed synthesis has been reported that produces pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable biomass resources. tcsedsystem.edunih.gov
Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability for this compound Production
Choosing a synthetic route for this compound requires a comparative analysis of factors such as chemical yield, reaction efficiency, cost, safety, environmental impact, and scalability. While a direct comparison for the exact target molecule is sparse in the literature, an analysis can be constructed based on general methodologies for N-substituted pyrroles.
The two main strategies are:
Strategy A: Post-Synthetic N-Alkylation of 3-methyl-1H-pyrrole.
Strategy B: De Novo Ring Formation via a green Paal-Knorr or related cyclization, using an amine that already contains the acetic acid (or ester) functionality, such as glycine ethyl ester.
The following table provides a comparative overview of these strategies.
| Parameter | Strategy A: Post-Synthetic N-Alkylation | Strategy B: Green De Novo Synthesis (e.g., Paal-Knorr) |
|---|---|---|
| Overall Yield | Generally moderate to high (60-98% for alkylation step), but requires two steps (alkylation + hydrolysis). researchgate.net | Can be very high (70-99%) in a single cyclization step. bohrium.com |
| Reaction Conditions | Often requires strong bases (NaH), anhydrous conditions, and/or VOC solvents (DMF, THF). Can be harsh. | Can be performed under very mild conditions: solvent-free, in water, at room temperature, or with microwave assistance. rsc.orgrsc.orgnih.gov |
| Atom Economy | Moderate. Involves a substitution reaction where a leaving group (e.g., Br⁻) is lost. | High. The Paal-Knorr reaction is a condensation where the only byproduct is water. rsc.org |
| Catalyst/Reagents | Often uses stoichiometric amounts of strong, hazardous bases. | Can be catalyst-free or use recyclable, benign catalysts (clays, iodine, organocatalysts). rsc.orgnih.govnih.gov |
| Scalability | Well-established and generally scalable, though handling large quantities of NaH or VOCs can pose challenges. | Batch reactions in water or solvent-free are highly scalable. acs.org MAOS methods can be difficult to scale up directly, but flow chemistry offers a scalable alternative. |
| Advantages | Direct, versatile, uses readily available 3-methyl-1H-pyrrole. | High atom economy, environmentally benign, often one-pot, uses milder and safer conditions. |
| Disadvantages | Uses hazardous reagents, generates salt waste, may require anhydrous conditions. | Requires synthesis of the appropriate 1,4-dicarbonyl precursor for 3-methyl-1H-pyrrole. |
Computational and Theoretical Investigations of 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid
Quantum Chemical Calculations on the Electronic Structure
Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid. These calculations elucidate the distribution of electrons and energy levels within the molecule, which are paramount in determining its chemical properties.
Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comresearchgate.net
A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methyl-1H-pyrrole ring, while the LUMO is likely distributed over the acetic acid side chain, particularly the carbonyl group. This distribution facilitates charge transfer interactions within the molecule. irjweb.com
Table 1: Representative FMO Properties for this compound Note: These values are illustrative for a molecule of this class and would be precisely determined via specific computational methods like Density Functional Theory (DFT).
| Parameter | Energy Value (eV) | Implication |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.35 | Electron-donating ability, localized on the pyrrole (B145914) ring. |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.75 | Electron-accepting ability, associated with the carboxyl group. |
| Energy Gap (ΔE) | 4.60 | Indicates significant chemical stability and moderate reactivity. |
The distribution of electron density within this compound is non-uniform due to the presence of electronegative atoms (nitrogen and oxygen). This charge distribution can be quantified using methods like Mulliken population analysis. irjweb.com The nitrogen and oxygen atoms are expected to carry partial negative charges, while the hydrogen atoms of the carboxyl group and the carbon atoms bonded to these heteroatoms will exhibit partial positive charges.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are prone to electrophilic attack. For this molecule, these areas would be concentrated around the oxygen atoms of the carboxyl group and the delocalized π-electron system of the pyrrole ring.
Positive Potential (Blue): These regions signify a deficiency of electrons and are susceptible to nucleophilic attack. The most positive potential is expected to be located on the hydrogen atom of the carboxylic acid's hydroxyl group.
This charge landscape dictates how the molecule interacts with other polar molecules, receptors, or ions.
The concept of aromaticity is key to understanding the stability and reactivity of the pyrrole ring. Aromatic compounds are cyclic, planar, fully conjugated, and adhere to Hückel's rule, which requires the π-system to contain [4n+2] electrons (where n is a non-negative integer). masterorganicchemistry.comyoutube.com
The 3-methyl-1H-pyrrol-1-yl ring in the molecule fulfills these criteria:
Cyclic: It is a five-membered ring structure.
Planar: The sp² hybridized carbon and nitrogen atoms create a flat ring. masterorganicchemistry.com
Conjugated: There is a continuous system of overlapping p-orbitals around the ring.
[4n+2] π-Electrons: The ring contains 6 π-electrons. The four carbon atoms each contribute one electron, and the nitrogen atom contributes its lone pair of electrons to the π-system. wikipedia.org This satisfies Hückel's rule for n=1.
Table 2: Aromaticity Criteria for the 3-Methyl-1H-pyrrol-1-yl Ring
| Criterion | Status for 3-Methyl-1H-pyrrol-1-yl Ring | Comment |
|---|---|---|
| Cyclic Structure | Yes | The molecule contains a five-membered ring. |
| Planarity | Yes | All ring atoms are sp² hybridized, leading to a planar conformation. |
| Full Conjugation | Yes | A continuous system of overlapping p-orbitals exists around the ring. |
| Hückel's Rule ([4n+2] π e-) | Yes (6 π-electrons) | Satisfies the rule for n=1, confirming aromaticity. |
Conformational Analysis and Energy Landscapes
The flexibility of the acetic acid side chain allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.
The acetic acid side chain is attached to the pyrrole ring via single bonds (N1-Cα and Cα-Cβ), which allows for rotation. Computational scanning of the potential energy surface by systematically varying the dihedral angles around these bonds can map out the energy landscape. This analysis identifies low-energy conformers (energy minima) and the transition states (energy maxima) that represent the rotational barriers between them. The heights of these barriers determine the rate of interconversion between different conformers at a given temperature. The stable conformers will correspond to staggered arrangements that minimize steric hindrance between the bulky pyrrole ring and the carboxyl group.
Table 3: Hypothetical Rotational Barriers for the Acetic Acid Side Chain Note: These values are representative and depend on the specific level of theory and basis set used in calculations.
| Bond of Rotation | Associated Dihedral Angle | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| N1 - Cα (Pyrrole-CH2) | C2-N1-Cα-Cβ | ~ 2-4 |
| Cα - Cβ (CH2-COOH) | N1-Cα-Cβ-O1 | ~ 5-8 |
The presence of a hydrogen bond donor (the -OH of the carboxyl group) and potential acceptors (the oxygen of the carbonyl group or the π-electron cloud of the pyrrole ring) allows for the possibility of intramolecular hydrogen bonding. rsc.org The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation, making it the dominant form in the gas phase or in non-polar solvents. rsc.org
Global Minima and Stable Conformers of this compound
The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the N1—C(acetic) bond and the C(acetic)—C(carboxyl) bond. Identifying the global minimum and other low-energy stable conformers is crucial for understanding its chemical behavior.
Computational methods, particularly DFT using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to perform a potential energy surface (PES) scan. researchgate.net This process involves systematically rotating the dihedral angles of the flexible side chain and calculating the relative energy of each resulting geometry. The structures corresponding to energy minima on the PES are then fully optimized to identify stable conformers.
The primary conformers would likely differ in the orientation of the carboxylic acid group relative to the pyrrole ring. Steric hindrance between the carboxylic acid group and the pyrrole ring, as well as potential weak intramolecular interactions, would govern the relative stability of these conformers. It is anticipated that the most stable conformer (global minimum) would feature a staggered arrangement of the acetic acid side chain that minimizes steric clash.
Table 1: Illustrative Relative Energies of Hypothetical Stable Conformers
This table represents typical data generated from DFT calculations to compare the stability of different molecular conformations. Energies are relative to the most stable conformer (Global Minimum).
| Conformer ID | Dihedral Angle (C2-N1-Cα-Cβ) | Relative Energy (kcal/mol) | Description |
| Conf-1 | ~180° (anti-periplanar) | 0.00 | Acetic acid group is extended away from the ring, minimizing steric repulsion. (Global Minimum) |
| Conf-2 | ~60° (gauche) | 1.5 - 2.5 | A higher-energy conformer with the acetic acid group positioned closer to the ring. |
| Conf-3 | ~-60° (gauche) | 1.5 - 2.5 | Energetically similar to Conf-2, representing another staggered conformation. |
Reactivity Predictions and Mechanistic Insights through Computational Modeling
The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. nih.govuctm.edu Computational models can predict the most probable sites of attack by analyzing the electronic structure of the molecule.
Electrophilic Attack: The preferred sites for electrophilic attack are generally the α-positions (C2 and C5) because the resulting cationic intermediate (σ-complex or arenium ion) is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4). onlineorganicchemistrytutor.comquora.com In this compound, the ring is influenced by two key groups:
3-Methyl group: An electron-donating group that activates the ring towards electrophilic attack.
1-Acetic acid group: An electron-withdrawing group attached to the nitrogen, which deactivates the ring.
Computational analysis of frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) maps can quantify the electron density at each carbon atom. The analysis would likely predict the following reactivity order for electrophilic attack: C5 > C2 > C4 .
C5: This is the most favored site. It is an activated α-position that is sterically unhindered.
C2: While an α-position, it is sterically hindered by the adjacent 3-methyl group.
C4: This is a less-favored β-position.
Nucleophilic Attack: Nucleophilic attack on the pyrrole ring itself is generally disfavored due to its inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. The most likely site for nucleophilic attack on the entire molecule is the electrophilic carbonyl carbon of the carboxylic acid group.
Table 2: Predicted Reactivity Sites for this compound
| Position | Type of Attack | Predicted Reactivity | Justification |
| C5 | Electrophilic | High | Unhindered, activated α-position; highest electron density. onlineorganicchemistrytutor.comquora.com |
| C2 | Electrophilic | Moderate | Activated α-position but sterically hindered by the 3-methyl group. researchgate.net |
| C4 | Electrophilic | Low | β-Position, less stable intermediate compared to α-attack. onlineorganicchemistrytutor.com |
| Carbonyl Carbon | Nucleophilic | High | Standard reactivity of a carboxylic acid, highly electrophilic carbon center. |
| Pyrrole Ring Carbons | Nucleophilic | Very Low | The ring is electron-rich and not susceptible to nucleophilic attack. |
The acidity constant (pKa) is a fundamental property that can be accurately predicted using computational methods. The standard approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water.
The calculation is performed using a thermodynamic cycle that separates the process into gas-phase and solvation energies. researchgate.net
Gas-Phase Calculation: The geometries of the carboxylic acid (HA) and its conjugate base (A⁻) are optimized, and their gas-phase free energies are calculated at a high level of theory (e.g., CBS-QB3 or DFT). researchgate.net
Solvation Energy Calculation: The free energy of solvation for each species is calculated using an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.net
Table 3: Illustrative Thermodynamic Cycle for pKa Calculation
This table outlines the components of a typical computational workflow to determine the pKa of a carboxylic acid.
| Step | Description | Illustrative Energy Value (kcal/mol) |
| ΔG(gas, HA) | Gas-phase free energy of the acid | -550.0 |
| ΔG(gas, A⁻) | Gas-phase free energy of the conjugate base | -225.0 |
| ΔG(solv, HA) | Solvation free energy of the acid | -9.5 |
| ΔG(solv, A⁻) | Solvation free energy of the conjugate base | -75.0 |
| ΔG(solv, H⁺) | Solvation free energy of the proton (literature value) | -265.9 |
| ΔG(aq, dissociation) | Calculated free energy of dissociation in water | 6.1 |
| Calculated pKa | Derived from ΔG(aq, dissociation) | ~4.5 |
Understanding the mechanism of chemical reactions requires the characterization of transition states (TS)—the high-energy structures that connect reactants and products. mdpi.com Computational modeling can locate these fleeting structures and calculate the activation energy (Ea), which determines the reaction rate.
A common reaction involving this molecule is the acid-catalyzed esterification of its carboxylic acid group. scispace.com Modeling this transformation would involve:
Reactant and Product Optimization: The geometries of the reactants (the pyrrole acetic acid and an alcohol, e.g., methanol (B129727), plus an acid catalyst) and the products (the corresponding ester and water) are optimized.
Transition State Search: A search for the transition state structure is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. The TS is a first-order saddle point on the potential energy surface, confirmed by having exactly one imaginary vibrational frequency.
Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. This provides insight into the reaction kinetics.
DFT calculations can effectively model the bond-forming and bond-breaking processes in the tetrahedral intermediate characteristic of esterification. mdpi.com
Table 4: Illustrative Energy Profile for a Modeled Esterification Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Methanol | 0.0 |
| Transition State (TS) | Highest energy point along the reaction coordinate | +15.0 |
| Products | Methyl 2-(3-methyl-1H-pyrrol-1-yl)acetate + Water | -5.0 |
| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | 15.0 |
Molecular Dynamics Simulations for Solvent Effects on this compound Conformation
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insight into how solvent molecules influence the conformation and dynamics of a solute. nih.govrsc.org In solution, the solvent can significantly determine a molecule's preferred shape and reactivity. frontiersin.orgnih.gov
For this compound, MD simulations would be performed by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO, or chloroform) and solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds.
These simulations can reveal:
Conformational Preferences: The simulations would show which conformers (as identified by DFT) are most populated in a given solvent.
Solvation Shell Structure: The arrangement of solvent molecules around the solute, particularly around the polar carboxylic acid group and the pyrrole nitrogen, can be analyzed.
Hydrogen Bonding: The dynamics of intra- and intermolecular hydrogen bonds can be monitored. In protic solvents like water, the carboxylic acid group would engage in strong hydrogen bonding with the solvent. In nonpolar solvents, an intramolecular hydrogen bond between the carbonyl oxygen and the pyrrole C2-H might be observed in certain conformations.
The results would likely show that polar solvents stabilize more extended conformations of the acetic acid side chain to maximize solute-solvent interactions, while nonpolar solvents might favor more compact or folded conformations. frontiersin.org
Table 5: Predicted Solvent Effects on Conformation from Molecular Dynamics Simulations
| Solvent Type | Example Solvent | Predicted Conformational Behavior | Primary Interaction |
| Polar Protic | Water | Extended side-chain conformations are favored. | Strong intermolecular hydrogen bonding between the carboxylic acid and water. |
| Polar Aprotic | DMSO | Extended conformations are likely, but with less structured solvation than water. | Dipole-dipole interactions and moderate hydrogen bonding. |
| Nonpolar | Toluene | More compact or folded conformations may be populated. | van der Waals interactions; potential for weak intramolecular interactions to be favored. |
Chemical Reactivity and Mechanistic Studies of 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid
Reactivity of the Carboxylic Acid Functionality
The acetic acid moiety attached to the pyrrole (B145914) nitrogen exhibits typical carboxylic acid reactivity, serving as a handle for transformations such as esterification, amidation, reduction, and decarboxylation. The electronic nature of the pyrrole ring, being attached to the α-carbon of the acid, can influence the reactivity of the carboxyl group.
The conversion of 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid to its corresponding esters is a fundamental reaction, typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reversible reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Kinetics and Thermodynamics: The kinetics of this esterification are analogous to those of other carboxylic acids, such as acetic acid. rdd.edu.iqresearchgate.net The reaction generally follows a second-order rate law. The rate is significantly influenced by temperature, the molar ratio of alcohol to acid, and the concentration and type of catalyst. asianpubs.orgasianpubs.org Increasing the temperature typically increases the reaction rate. rdd.edu.iq From a thermodynamic standpoint, the reaction is an equilibrium process. To drive the reaction toward the ester product, it is common to use an excess of the alcohol reactant or to remove water as it is formed. rdd.edu.iq The esterification of carboxylic acids is generally a slightly exothermic process. rdd.edu.iq
Catalyst Screening: A variety of strong acid catalysts can be employed to accelerate the esterification process. The efficiency of these catalysts is related to their ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. rdd.edu.iq Common homogeneous catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). rdd.edu.iq Heterogeneous solid acid catalysts, such as ion-exchange resins like Amberlyst-15, are also effective and offer the advantage of easier separation from the reaction mixture. asianpubs.orgrepositorioinstitucional.mx
| Catalyst | Typical Conditions | Relative Reaction Rate | Notes |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol (B129727), Reflux, 4h | High | Common and effective, but can lead to side reactions and difficult workup. rdd.edu.iq |
| Hydrochloric Acid (HCl) | Ethanol, Reflux, 6h | Moderate-High | Effective, often used as a solution in the alcohol. |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene/Methanol, Reflux, 8h | Moderate | Solid catalyst, easier to handle than mineral acids. repositorioinstitucional.mx |
| Amberlyst-15 | Methanol, 60°C, 12h | Moderate | Heterogeneous catalyst, easily filtered and reused, environmentally benign. asianpubs.orgrepositorioinstitucional.mx |
The formation of an amide bond between this compound and an amine requires the activation of the carboxylic acid, as direct reaction is generally inefficient. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the acid into a better leaving group. researchgate.net
The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. nih.gov The reaction typically involves mixing the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base in an inert aprotic solvent.
Common Coupling Reagents and Conditions:
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. nih.govgoogle.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient but can be toxic. google.com
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are very effective, especially for difficult couplings, and are known to proceed with low rates of racemization. broadpharm.com
Phosphonic Acid Anhydrides: Cyclic phosphonic acid anhydrides like T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide) are effective, non-toxic coupling agents that yield water-soluble byproducts, simplifying purification. google.com
| Coupling Reagent | Additive | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| EDC | HOBt | DIPEA | DMF or CH₂Cl₂ | Good to Excellent nih.gov |
| DCC | DMAP | - | CH₂Cl₂ | Good nih.gov |
| HATU | - | DIPEA or TEA | DMF | Excellent broadpharm.com |
| T3P | - | Pyridine or TEA | Ethyl Acetate | Excellent google.com |
The carboxylic acid group of this compound can be reduced to afford the corresponding primary alcohol, 2-(3-Methyl-1H-pyrrol-1-yl)ethanol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon.
Reduction to Alcohols: Strong hydride reagents, most commonly Lithium aluminum hydride (LiAlH₄), are effective for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not a sufficiently strong reducing agent for this transformation.
Selective Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This often requires specialized reagents or multi-step procedures. One common strategy involves first converting the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions. Direct reduction methods are less common but can sometimes be achieved using hindered hydride reagents at low temperatures.
Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide. For this compound, this would yield 1-methyl-3-methylpyrrole. The stability of the N-CH₂-COOH bond makes this reaction non-trivial compared to β-keto acids or malonic acids.
Thermal Decarboxylation: The thermal decarboxylation of simple aliphatic acids like acetic acid requires very high temperatures. usgs.gov For heteroaromatic acetic acids, the stability of the resulting carbanion intermediate is a key factor. While pyrrole-2-carboxylic acid can be decarboxylated, often under acidic conditions which facilitate the reaction via protonation of the pyrrole ring, the decarboxylation of an N-acetic acid derivative is less studied. chemtube3d.comresearchgate.net The mechanism likely involves the formation of a zwitterionic intermediate.
Photochemical Decarboxylation: Photochemical methods can induce decarboxylation, often via radical pathways. This would involve the homolytic cleavage of the C-C bond upon absorption of UV light, but this is not a commonly reported method for this class of compounds.
Catalytic Decarboxylation: Metal-catalyzed decarboxylation reactions are known for many aromatic and heteroaromatic carboxylic acids. organic-chemistry.org For instance, silver and copper catalysts have been used for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org However, it has been noted that silver-catalyzed methods are often unsuccessful for pyrrole- and indole-based substrates. organic-chemistry.org The mechanism typically involves the formation of an organometallic intermediate which then undergoes protodemetalation.
Reactivity of the Pyrrole Moiety
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of substituents—the activating 3-methyl group and the N-acetic acid group—governs the regioselectivity and rate of these reactions. The N-acetic acid group, similar to an N-acyl group, is generally considered to be electron-withdrawing and deactivating, directing electrophiles to the C2 and C5 positions. Conversely, the 3-methyl group is an activating, ortho-para director, favoring substitution at the C2 and C4 positions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. The high electron density of the ring allows these reactions to proceed under milder conditions than those required for benzene. stackexchange.com For this compound, the outcome of EAS is a balance between the electronic effects of the two substituents and steric hindrance.
Regioselectivity:
Activating Group (3-Methyl): This alkyl group is electron-donating via induction and hyperconjugation, activating the ring and directing incoming electrophiles to the C2 and C4 positions.
Deactivating Group (N-CH₂COOH): This group is electron-withdrawing by induction, which deactivates the ring relative to unsubstituted pyrrole. It directs incoming electrophiles primarily to the C2 and C5 positions.
The combined effect suggests that the most likely positions for electrophilic attack are C2, C4, and C5.
Attack at C5: This position is activated by the nitrogen lone pair and is sterically unhindered. It is a likely site for substitution.
Attack at C2: This position is electronically favored by both the nitrogen and the 3-methyl group. However, it is sterically hindered by the adjacent methyl group.
Attack at C4: This position is activated by the 3-methyl group but is a β-position relative to the nitrogen, which is generally less reactive than the α-positions (C2, C5). stackexchange.com
Therefore, a mixture of products is possible, with substitution at the C5 position often being the major product due to a combination of electronic activation and lower steric hindrance. The precise ratio of isomers can be influenced by the specific electrophile and the reaction conditions (e.g., Lewis acid catalyst). datapdf.com
Examples of Electrophilic Substitution Reactions:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to monohalogenation, primarily at the C5 position.
Nitration: Milder nitrating agents than the standard HNO₃/H₂SO₄ mixture, such as acetyl nitrate, are typically used to avoid polymerization and oxidation of the sensitive pyrrole ring.
Acylation: Friedel-Crafts acylation can be performed, though the choice of Lewis acid can influence regioselectivity. BF₃·OEt₂ often favors 2-acylation, while AlCl₃ can favor 3-acylation in N-sulfonyl pyrroles, suggesting that conditions could be tuned to influence the outcome. datapdf.com
Nucleophilic Additions to the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. This inherent electronic character makes the pyrrole nucleus highly susceptible to electrophilic attack and generally unreactive toward nucleophiles. researchgate.netnumberanalytics.com The presence of a methyl group at the 3-position further enhances the electron-donating nature, additionally deactivating the ring for potential nucleophilic additions.
Consequently, direct nucleophilic addition or substitution on the pyrrole ring of this compound is not a characteristic reaction under standard conditions. Such transformations are typically observed only in pyrrole systems that are heavily activated by the presence of strong electron-withdrawing groups. For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo bimolecular nucleophilic aromatic substitution with reagents like piperidine (B6355638) and methoxide (B1231860) ion under mild conditions. rsc.org The powerful inductive and resonance effects of the nitro groups are essential to overcome the intrinsic electron-rich nature of the pyrrole ring, a condition not met by the substituents on this compound.
Cycloaddition Reactions Involving the Pyrrole Ring System
While resistant to nucleophilic attack, the π-electron system of the pyrrole ring can participate in cycloaddition reactions, behaving as a 4π-electron diene component in Diels-Alder reactions or as a 2π component in [3+2] cycloadditions. The aromaticity of the pyrrole ring means that it is a less reactive diene compared to non-aromatic counterparts like furan, often requiring forcing conditions or specific activation.
N-substituted pyrroles have been shown to undergo Diels-Alder cycloadditions with highly reactive dienophiles such as benzynes, generated in situ from diaryliodonium salts. d-nb.infonih.gov These reactions lead to the formation of bridged-ring amine structures. The specific reactivity of this compound in such reactions has not been extensively documented, but based on analogous systems, it is expected to participate in these transformations.
[3+2] cycloaddition reactions are also a known mode of reactivity for N-substituted pyrroles. For example, the copper-catalyzed reaction of N-substituted pyrrole-2-carboxaldehydes with arylalkenes provides access to complex dihydropyrrolizine skeletons. acs.orgacs.org These reactions proceed through a radical cascade mechanism. The presence of an electron-withdrawing group on the pyrrole ring appears to be favorable for this specific transformation. acs.org The influence of the N-acetic acid group in this compound would need to be experimentally determined in this context.
Table 1: Examples of Cycloaddition Reactions with N-Substituted Pyrrole Derivatives
| Pyrrole Derivative | Reaction Type | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1-Phenylpyrrole | Diels-Alder | Phenyl(mesityl)iodonium tosylate, LiHMDS | Bridged-ring amine | 23% | d-nb.infonih.gov |
| N-Substituted pyrrole-2-carboxaldehydes | [3+2] Cycloaddition | Arylalkenes, Cu catalyst, DTBP | Dihydropyrrolizine | up to 85% | acs.orgacs.org |
Reactivity at the N-Linked Position
The N-linked acetic acid group is a primary site of chemical reactivity, distinct from the pyrrole ring itself.
Investigations into N-Alkylation and N-Acylation Reactions
As the nitrogen atom in this compound is already alkylated, further N-alkylation or N-acylation at this position is not feasible. Instead, the reactivity at this part of the molecule is dominated by the transformations of the carboxylic acid functional group. Standard carboxylic acid chemistry can be applied to this moiety to generate a variety of derivatives. These reactions include:
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For example, refluxing with methanol and a catalytic amount of sulfuric acid would produce methyl 2-(3-methyl-1H-pyrrol-1-yl)acetate. nih.gov
Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acid chloride with thionyl chloride or using coupling agents like EDC) followed by reaction with primary or secondary amines affords the corresponding amides.
Reduction: The carboxylic acid can be reduced to the primary alcohol, 2-(3-methyl-1H-pyrrol-1-yl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
These transformations provide a pathway to a diverse range of derivatives, modifying the properties of the parent molecule without altering the core pyrrole structure.
Stereochemical Aspects of N-Substituted Pyrrole Derivatives
The parent compound, this compound, is achiral. However, stereocenters can be introduced through various reactions, leading to stereochemical considerations.
Derivatization of the Acetic Acid Side Chain: Functionalization at the α-carbon of the N-acetic acid group would create a chiral center. For example, α-bromination followed by nucleophilic substitution could lead to a racemic mixture of enantiomers, which could potentially be resolved or synthesized asymmetrically.
Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, create multiple new stereocenters in the resulting polycyclic products. The facial selectivity of the dienophile's approach to the pyrrole ring can be influenced by the steric and electronic properties of the N-substituent, potentially leading to diastereoselectivity in the products. The formation of endo and exo isomers is a key stereochemical aspect in these reactions.
Detailed stereochemical studies on derivatives of this specific compound are not widely reported, but the principles of asymmetric synthesis and diastereoselective reactions would apply to its transformations.
Photochemical and Thermochemical Transformations of this compound
The photochemical behavior of pyrrole derivatives can be complex, involving rearrangements and cycloadditions. bris.ac.uk The N-acetic acid moiety also introduces a chromophore that can influence the molecule's interaction with light. The photochemistry of simple carboxylic acids like pyruvic acid has been studied, revealing pathways such as photodecarboxylation upon UV excitation. nih.gov
For this compound, potential photochemical transformations could include:
Photodecarboxylation: Irradiation with UV light could potentially induce the loss of CO₂ from the acetic acid group, leading to the formation of 1,3-dimethylpyrrole.
Rearrangements: Photochemically induced rearrangements of the pyrrole ring are known, though they often require specific substitution patterns. bris.ac.uk
Thermally, the pyrrole ring is quite stable due to its aromaticity. Decomposition or rearrangement would likely require high temperatures. The carboxylic acid group is the more thermally labile part of the molecule and could undergo decarboxylation upon strong heating, although this typically requires very high temperatures in the absence of a catalyst.
Redox Chemistry of this compound and its Derivatives
The redox chemistry of this compound involves both the pyrrole ring and the N-acetic acid substituent.
Reduction:
The pyrrole ring is generally resistant to catalytic hydrogenation under conditions that would reduce a simple alkene, a testament to its aromatic stability. It is also stable to reducing agents like zinc in acetic acid, a condition used in the Knorr pyrrole synthesis. quora.com
As mentioned previously, the carboxylic acid group can be selectively reduced to a primary alcohol using powerful hydride reagents like LiAlH₄.
Oxidation:
Pyrroles are susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or, more commonly, polymerization. The oxidative polymerization of pyrrole is a well-known process that yields conductive polymers ("pyrrole black"). The substituents on this compound would influence the polymerization potential and the properties of the resulting polymer.
Controlled oxidation is challenging but can be achieved with specific reagents to yield products like pyrrolinones.
The electrochemical behavior of N-substituted pyrroles is of significant interest, particularly in the field of materials science for the formation of functional polymers. The oxidation potential of this compound would be influenced by both the electron-donating 3-methyl group and the N-acetic acid substituent.
Table 2: Summary of Potential Redox Reactions
| Reaction Type | Reagent/Condition | Affected Moiety | Expected Product |
|---|---|---|---|
| Reduction | LiAlH₄ | Carboxylic Acid | 2-(3-Methyl-1H-pyrrol-1-yl)ethanol |
| Reduction | H₂, Pd/C (mild conditions) | Pyrrole Ring | No reaction |
| Oxidation | Strong Oxidants (e.g., FeCl₃) | Pyrrole Ring | Polymerization |
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of ester and amide derivatives. Standard esterification procedures, such as the Fischer-Speier method involving refluxing the acid in an alcohol with a catalytic amount of strong acid, can be employed to produce a range of alkyl and aryl esters. sphinxsai.com Similarly, amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. sphinxsai.comresearchgate.net More direct and milder methods, such as using coupling reagents like carbodiimides or organophosphorus compounds, are also widely applicable for forming the amide bond. researchgate.net A recently developed method utilizes sodium amidoboranes (NaNHRBH₃), which can directly react with esters (pre-formed from the carboxylic acid) at room temperature to yield primary and secondary amides rapidly and with high chemoselectivity. nih.gov
The pyrrole nucleus is a fundamental structural motif in materials science, finding applications in organic electronic materials and functional polymers. researchgate.netscispace.com The synthesis of libraries of ester and amide derivatives of this compound allows for a systematic exploration of structure-property relationships in these materials. By varying the alcohol or amine component in the synthesis, properties such as solubility, thermal stability, and electronic characteristics can be fine-tuned.
High-throughput synthesis methodologies can be adapted for this purpose. For instance, parallel synthesis techniques can be used to react the parent acid or its activated form with a diverse set of alcohols and amines in a multi-well plate format. The resulting libraries of pyrrole-containing esters and amides can then be screened for desired properties relevant to material science, such as fluorescence, conductivity, or anion binding capabilities. Pyrrole amides, in particular, have been investigated as building blocks for anion receptors. acs.org
| Derivative Type | General Method | Reagents | Key Features | Citation |
|---|---|---|---|---|
| Esters | Fischer-Speier Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Classic method, suitable for simple alcohols. | sphinxsai.com |
| Esters/Amides | Carboxylic Acid Activation | 1. Activation: SOCl₂, (COCl)₂ 2. Nucleophile: R'-OH or R'R''NH | Versatile for a wide range of alcohols and amines. | sphinxsai.comresearchgate.net |
| Amides | Peptide Coupling | Amine (R'R''NH), Coupling Reagent (e.g., DCC, HBTU) | Mild conditions, suitable for sensitive substrates. | researchgate.net |
| Primary/Secondary Amides | Amidation via Amidoboranes | 1. Ester formation 2. NaNHRBH₃ (R=H, Me) | Rapid, room temperature, high yield, catalyst-free. | nih.gov |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The pyrrole scaffold is a valuable component in the design of such molecules, as it can constrain the geometry of appended side chains to mimic secondary structures like β-turns and α-helices. nih.govnih.gov
Functionalization of the Pyrrole Ring System
Beyond derivatization of the acetic acid side chain, the pyrrole ring itself offers opportunities for extensive functionalization. The electronic nature of the pyrrole ring, being a π-excessive heterocycle, generally favors electrophilic substitution at the C2 and C5 positions. slideshare.net However, modern synthetic methods, including directed metalation and cross-coupling reactions, provide regioselective access to a wider variety of substituted analogs.
Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.org In N-substituted pyrroles, the substituent on the nitrogen can act as a directing metalating group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent C2 position. uwindsor.cabaranlab.org For this compound, the N-acetic acid group can potentially direct lithiation to the C2 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce substituents. For example, reaction with hexachloroethane or iodine would yield the 2-chloro or 2-iodo derivatives, respectively. Reaction with alkyl halides would introduce alkyl groups, and reaction with aldehydes or ketones would yield corresponding alcohols. wikipedia.orgsemanticscholar.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming C-C bonds and introducing aryl or heteroaryl substituents onto the pyrrole ring. nih.gov This typically requires a halogenated pyrrole precursor, which can be synthesized via directed metalation or other halogenation methods. For instance, a 2-bromo or 5-bromo derivative of the parent compound could be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield a library of aryl-substituted analogs. nih.govmdpi.com The stability of the N-substituent under the reaction conditions is a key consideration. nih.gov Iron-catalyzed Suzuki-type couplings have also been developed as a more sustainable alternative to palladium. digitellinc.com
| Reaction Type | Pyrrole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Citation |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromopyrrole | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | Aryl-pyrrole | mdpi.com |
| Suzuki-Miyaura | SEM-protected Bromopyrrole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | Aryl-pyrrole | nih.gov |
| Suzuki-type | N-H Pyrrole | Heteroarylboronic acid | FeCl₃, PPh₃, NaOtBu, Toluene, 110 °C | C2-Heteroaryl-pyrrole | digitellinc.com |
The pyrrole ring of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. These structures are prevalent in medicinal chemistry and often exhibit unique biological activities. researchgate.net A common strategy involves introducing functional groups at adjacent positions on the pyrrole ring, which can then undergo intramolecular cyclization.
For example, functionalization at the C2 position with a group containing a nucleophile and at the C3-methyl group with an electrophilic center (or vice versa) could lead to the formation of a new ring fused to the 2,3-positions of the pyrrole. One documented approach involves the nucleophile-induced ring contraction of a pyrrole-fused 1,4-benzothiazine, which proceeds through the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative that subsequently undergoes intramolecular cyclization to yield a pyrrolo[2,1-b] mdpi.comacs.orgbenzothiazole. beilstein-journals.org Such strategies can be adapted to create a variety of fused systems, including pyrrolopyrimidines, pyrroloimidazoles, and other bicyclic heterocycles of therapeutic interest. nih.govresearchgate.net
Skeletal editing of heterocyclic rings through expansion or contraction reactions is an advanced strategy for generating novel scaffolds. These transformations can dramatically alter the size, shape, and properties of the core structure.
Ring Expansion: Pyrroles can undergo ring expansion to form pyridines. A notable method involves the reaction of pyrroles with α-chlorodiazirines, which act as thermal precursors to chlorocarbenes. researchgate.net This process leads to the insertion of a carbon atom into the pyrrole core, yielding the corresponding pyridine derivative. researchgate.net For this compound, this reaction could potentially afford a substituted pyridine-acetic acid analog. Another classic reaction is the Ciamician-Dennstedt rearrangement, where pyrrole reacts with dichlorocarbene to form a dichlorocyclopropane intermediate that rearranges to 3-chloropyridine. wikipedia.orgyoutube.com
Ring Contraction: Ring contraction strategies can also be employed, often starting from a larger heterocyclic precursor. For instance, a synthetic route to pyrroles involves a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction of the resulting 2,5-dihydrothiophene-derived system to form the pyrrole skeleton. acs.org While this is a method for pyrrole synthesis, similar principles can be applied to pyrrole-fused systems. For example, the ring contraction of pyrrolo[2,1-c] nih.govmdpi.combenzothiazines to pyrrolo[2,1-b] mdpi.comacs.orgbenzothiazoles is induced by nucleophiles, demonstrating that the atoms of the pyrrole ring can participate in skeletal rearrangements of an attached ring. beilstein-journals.org
Advancements in the Synthesis of this compound Derivatives and Analogs
The derivatization of the this compound scaffold is a key area of research for the development of novel compounds with diverse applications. Synthetic modifications primarily target the acetic acid side chain and the stereochemical properties of the molecule. These efforts are often accelerated by modern high-throughput techniques to rapidly generate extensive chemical libraries for screening and optimization.
Advanced Analytical Methodologies for Research on 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid
Spectroscopic Techniques for Elucidating Chemical Structure and Interactions
Spectroscopy is fundamental to understanding the molecular structure and electronic properties of "2-(3-Methyl-1H-pyrrol-1-yl)acetic acid". Different spectroscopic techniques provide complementary information about its atomic connectivity, functional groups, and behavior.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of "this compound" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the methylene (B1212753) group of the acetic acid side chain, and the protons on the pyrrole (B145914) ring. The chemical shifts (δ) are influenced by the electron density around the nuclei, providing insight into the electronic structure of the molecule. For instance, the protons on the heterocyclic ring would appear in the aromatic region of the spectrum, while the aliphatic protons of the methyl and methylene groups would be found at higher field (lower ppm values). researchgate.net Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, which helps to establish the connectivity of the atoms.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid, for example, would have a characteristic downfield shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the molecular structure.
Interactive Table: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole H-2 | 6.5 - 6.8 | Triplet |
| Pyrrole H-4 | 5.8 - 6.1 | Triplet |
| Pyrrole H-5 | 6.5 - 6.8 | Triplet |
| CH₃ (Methyl) | 2.0 - 2.3 | Singlet |
| CH₂ (Methylene) | 4.8 - 5.1 | Singlet |
| COOH (Carboxyl) | 10.0 - 12.0 | Broad Singlet |
Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 170 - 175 |
| Pyrrole C-2 | 120 - 125 |
| Pyrrole C-3 | 115 - 120 |
| Pyrrole C-4 | 105 - 110 |
| Pyrrole C-5 | 120 - 125 |
| CH₂ (Methylene) | 50 - 55 |
| CH₃ (Methyl) | 12 - 16 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in "this compound" and can be used to study intermolecular interactions like hydrogen bonding. nih.govresearchgate.net
The FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which typically participates in hydrogen bonding. scialert.net Another prominent feature would be the sharp, intense C=O stretching band around 1700-1750 cm⁻¹. scialert.net Vibrations associated with the pyrrole ring, such as C-H, C-N, and C=C stretching, would appear in the fingerprint region (below 1600 cm⁻¹). rsc.orgelsevierpure.com For example, the C-H stretching of the pyrrole ring is typically observed around 3100-3150 cm⁻¹. scialert.net
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=C and C-N stretching vibrations of the pyrrole ring are typically strong, allowing for detailed analysis of the heterocyclic core. rsc.org Changes in the position and shape of the O-H and C=O bands upon changes in concentration or solvent can be used to study the dynamics of hydrogen bonding.
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | FT-IR |
| Carboxylic Acid | C=O Stretch | 1700 - 1750 (strong) | FT-IR, Raman |
| Pyrrole Ring | C-H Stretch | 3100 - 3150 | FT-IR, Raman |
| Pyrrole Ring | C=C Stretch | 1500 - 1600 | FT-IR, Raman |
| Methylene/Methyl | C-H Stretch | 2850 - 3000 | FT-IR, Raman |
UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule, particularly those involving the π-electron system of the pyrrole ring. Pyrrole and its derivatives typically exhibit strong absorption bands in the ultraviolet region due to π → π* transitions. researchgate.net For "this compound," one would expect an absorption maximum (λ_max) in the range of 200-280 nm. researchgate.net
The position and intensity of this absorption band can be sensitive to the solvent environment and the presence of interacting species. This sensitivity allows UV-Vis spectroscopy to be used for complexation studies, for example, to investigate the binding of the molecule to metal ions or macromolecules. Changes in the absorption spectrum upon addition of a binding partner can be used to determine binding constants and stoichiometry.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface. nih.gov For "this compound," XPS analysis would reveal the presence of carbon, nitrogen, and oxygen.
High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed chemical state information. The C 1s spectrum could be deconvoluted into several components corresponding to C-C/C-H in the pyrrole ring and methyl group, C-N in the pyrrole ring, and the C-O and C=O environments of the carboxylic acid group. The N 1s spectrum would show a single peak characteristic of the pyrrolic nitrogen. researchgate.netacs.org The O 1s spectrum would have components for the carbonyl (C=O) and hydroxyl (C-O-H) oxygen atoms. These data are invaluable for confirming the purity and chemical integrity of the compound, especially in solid-state or surface-deposited forms. nih.govacs.org
Interactive Table: Expected XPS Binding Energies for this compound
| Core Level | Functional Group | Expected Binding Energy (eV) |
| C 1s | C-C, C-H | ~284.8 |
| C 1s | C-N | ~285.5 |
| C 1s | C-O | ~286.5 |
| C 1s | O-C=O | ~288.5 |
| N 1s | Pyrrolic N | ~400.3 |
| O 1s | C=O | ~532.0 |
| O 1s | C-O-H | ~533.5 |
Mass Spectrometry for Reaction Monitoring and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for molecular weight determination, structural elucidation, and quantitative analysis. nih.gov On-line mass spectrometry can be employed for the direct analysis of chemical reactions, providing real-time data on the consumption of reactants and the formation of products and impurities. nih.gov This is particularly useful for optimizing the synthesis of "this compound." By continuously monitoring the reaction mixture, one can gain insights into the reaction kinetics and mechanism. nih.govresearchgate.net
Isotopic labeling studies, in conjunction with MS, are a sophisticated method for elucidating reaction pathways and metabolic fates. nih.gov By synthesizing "this compound" with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) at specific positions, researchers can trace the journey of these labeled atoms through complex chemical or biological transformations. mdpi.comnih.gov The resulting mass shifts in the parent molecule and its fragments in the mass spectrum provide definitive evidence for specific bond-breaking and bond-forming events. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound. For "this compound" (molecular formula C₇H₉NO₂), the calculated monoisotopic mass is 139.06333 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the assigned elemental composition, distinguishing it from other potential isobaric compounds.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can provide structural information through fragmentation analysis. The fragmentation pattern is characteristic of the molecule's structure, and analyzing the masses of the fragment ions helps to piece together the molecular framework, confirming the connectivity of the pyrrole ring, methyl group, and acetic acid side chain. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structure Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of synthesized this compound. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint.
The fragmentation pathways for pyrrole derivatives are significantly influenced by the substituents on the pyrrole ring and the side chain. nih.gov For this compound, the analysis would involve generating fragment ions and then determining their elemental compositions using high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS). nih.gov
The fragmentation process typically begins with the parent ion. A primary and highly characteristic fragmentation pathway for N-substituted acetic acid derivatives involves the neutral loss of the acetic acid moiety or parts thereof. Key fragmentation steps for this compound are predicted to include:
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion, a common fragmentation for carboxylic acids.
Loss of the entire acetic acid side chain: Cleavage of the N-CH₂ bond, resulting in the loss of CH₂COOH (59 Da) and yielding a protonated 3-methyl-1H-pyrrole fragment.
Cleavage of the pyrrole ring: Subsequent fragmentation of the pyrrole ring itself can occur, although this typically requires higher collision energies.
These fragmentation pathways provide definitive confirmation of the compound's structure by verifying the connectivity of the 3-methylpyrrole core and the N-acetic acid side chain.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) | Structural Information Gained |
|---|---|---|---|---|
| 140.06 | [M+H - H₂O]⁺ | H₂O (18 Da) | 122.05 | Presence of carboxylic acid group |
| 140.06 | [M+H - CO₂]⁺ | CO₂ (44 Da) | 96.08 | Confirmation of carboxylic acid moiety |
| 140.06 | [M+H - CH₂COOH]⁺ | CH₂COOH (59 Da) | 81.06 | Confirms N-acetic acid linkage and pyrrole core |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Characterization
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of analysis by separating ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.govresearchgate.net This technique is particularly valuable for characterizing the conformational landscape of flexible molecules like this compound.
In an IMS-MS experiment, ions are introduced into a drift tube filled with a buffer gas. iu.edu Under the influence of a weak electric field, different conformers of the same ion will travel at different speeds depending on their average rotational collision cross-section (CCS). researchgate.net Compact, folded conformers experience fewer collisions with the buffer gas and travel faster than extended, open conformers.
For this compound, rotation around the N-CH₂ and CH₂-COOH single bonds can give rise to different stable conformers in the gas phase. IMS-MS can potentially resolve these different conformational states, providing valuable insight into the molecule's three-dimensional structure and flexibility. chemrxiv.org Techniques like Drift-Time Ion Mobility Spectrometry (DTIMS) can provide high-resolution mobility separation and allow for the direct measurement of CCS values, which can be compared with computationally modeled structures. nih.gov
| IMS-MS Technique | Principle of Separation | Key Information Obtained | Relevance to Target Compound |
|---|---|---|---|
| Drift-Time IMS (DTIMS) | Separation based on ion drift time through a buffer gas under a static electric field. nih.gov | Highest resolving power; direct measurement of Collision Cross-Section (CCS). researchgate.net | Allows for the separation of stable conformers and comparison with theoretical models. |
| Traveling-Wave IMS (TWIMS) | Ions are propelled through the gas by a series of voltage waves. nih.gov | Good sensitivity and well-integrated into commercial mass spectrometers. researchgate.net | Useful for routine screening of conformational heterogeneity. |
| Field-Asymmetric Waveform IMS (FAIMS) | Separation based on the differential mobility of ions in high and low electric fields. nih.gov | High separation selectivity, can separate isomers and isobars. researchgate.net | Could potentially separate the target compound from structurally similar impurities. |
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Advanced High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and analyzing its presence in complex reaction mixtures. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. pensoft.net
Method development involves the systematic optimization of several parameters to achieve sufficient resolution between the main compound and any process-related impurities or degradation products. researchgate.net For a polar compound like this compound, a C18 column is a common and effective choice for the stationary phase. pensoft.netjchr.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a single ionic form for good peak shape. pensoft.netresearchgate.net Isocratic elution is often sufficient for simple purity checks, while gradient elution may be required for resolving complex mixtures containing impurities with a wide range of polarities.
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 5 µm) pensoft.net | Provides good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) pensoft.net | Suppresses ionization of the carboxylic acid for better retention and peak shape. |
| Elution Mode | Isocratic or Gradient | Isocratic for routine purity; gradient for complex impurity profiles. |
| Flow Rate | 1.0 mL/min jchr.org | Standard flow rate for analytical scale columns. |
| Detection | UV/VIS at ~225 nm pensoft.net | Based on the UV absorbance of the pyrrole chromophore. |
| Column Temperature | 30 °C pensoft.net | Ensures reproducible retention times. |
Gas Chromatography (GC) for Volatile Derivatives and Reaction Byproducts
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, due to its polarity and low volatility, this compound is not suitable for direct GC analysis. colostate.edu Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. colostate.edu
This approach is particularly useful for quantifying the target compound and for identifying volatile byproducts from its synthesis, such as unreacted starting materials or solvents. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra and retention times. jppres.com
Common derivatization reagents include:
Diazomethane or Trimethylsilyldiazomethane: For conversion to methyl esters.
BF₃/Methanol (B129727): A classic reagent for methyl ester formation. colostate.edu
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): For conversion to trimethylsilyl (B98337) (TMS) esters.
Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for chiral separations and preparative-scale purification. selvita.com SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol. nih.gov This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. chromatographyonline.com
While this compound itself is not chiral, SFC would be the technique of choice if a chiral center were introduced into the molecule. By using a chiral stationary phase (CSP), SFC can efficiently resolve enantiomers. europeanpharmaceuticalreview.comchromatographyonline.com
Furthermore, SFC is highly advantageous for preparative applications. The low viscosity of the mobile phase results in lower backpressure, allowing for higher flow rates and increased throughput. selvita.com The majority of the mobile phase (CO₂) is easily removed by evaporation, simplifying the isolation of the purified compound. This makes preparative SFC an efficient and environmentally friendly method for purifying large quantities of this compound. youtube.com
X-ray Crystallography for Solid-State Structural Elucidation and Crystal Packing
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice. mdpi.com
To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. mdpi.com Mathematical analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the atoms can be determined.
The resulting crystal structure would reveal:
Molecular Conformation: The preferred conformation of the acetic acid side chain relative to the pyrrole ring in the solid state.
Intermolecular Interactions: The analysis would elucidate the hydrogen bonding network, a critical factor in the crystal packing. For this molecule, the carboxylic acid group can act as both a hydrogen bond donor (the -OH group) and acceptor (the C=O group), likely leading to the formation of hydrogen-bonded dimers or chains. mdpi.com
Crystal Packing: How the individual molecules arrange themselves to form the macroscopic crystal, including any potential π-π stacking interactions between the pyrrole rings.
This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Electrochemical Characterization (Cyclic Voltammetry, Potentiometry) for Redox Properties
The electrochemical behavior of this compound is a critical aspect of its characterization, providing insights into its redox properties and acidic nature. Techniques such as cyclic voltammetry and potentiometry are instrumental in elucidating these characteristics. While specific experimental data for this exact compound is not extensively available in public literature, its electrochemical properties can be inferred from the well-documented behavior of pyrrole and its numerous derivatives. mdpi.comresearchgate.nettue.nl
Cyclic voltammetry is a powerful electroanalytical technique used to study the redox behavior of chemical species. When applied to pyrrole and its derivatives, a characteristic feature is the irreversible oxidation at a specific potential, which corresponds to the formation of a radical cation. This highly reactive species then rapidly undergoes polymerization to form a conductive polymer film on the electrode surface. researchgate.net For this compound, a similar irreversible oxidation peak is anticipated upon the anodic scan in a cyclic voltammogram. The presence of the electron-donating 3-methyl group on the pyrrole ring is expected to lower the oxidation potential compared to unsubstituted pyrrole. Conversely, the electron-withdrawing nature of the N-acetic acid substituent may slightly increase the oxidation potential. mdpi.com The interplay of these substituent effects determines the precise potential at which oxidation and subsequent electropolymerization occur.
A hypothetical cyclic voltammogram for this compound would likely exhibit a single, irreversible anodic peak during the first scan, with the corresponding cathodic peak being absent or significantly diminished, which is indicative of the rapid polymerization of the generated radical cations. researchgate.net Subsequent scans would show the growth of a polymer film, evidenced by an increase in the current of the redox waves associated with the doping and de-doping of the polymer.
Table 1: Hypothetical Cyclic Voltammetry Data for this compound and Related Compounds
| Compound | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Notes |
| Pyrrole | ~0.8 - 1.2 V | Not observed (irreversible) | Potential is highly dependent on solvent and electrolyte. |
| 3-Methylpyrrole | ~0.5 - 0.7 V | Not observed (irreversible) | The methyl group lowers the oxidation potential. researchgate.net |
| N-Methylpyrrole | ~1.0 - 1.3 V | Not observed (irreversible) | The N-alkyl group can slightly increase the oxidation potential. mdpi.com |
| This compound | Estimated ~0.7 - 1.0 V | Not observed (irreversible) | Expected potential reflects the combined electronic effects of the methyl and acetic acid groups. |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed for pyrrole derivatives.
Potentiometry, on the other hand, is employed to measure the potential of a solution under equilibrium conditions. A key application of this technique is potentiometric titration, which can be used to determine the acid dissociation constant (pKa) of a compound. For this compound, potentiometric titration would involve the gradual addition of a standard base to a solution of the compound and monitoring the corresponding change in pH. The resulting titration curve would allow for the determination of the pKa of the carboxylic acid group.
The pKa value is a measure of the acidity of the compound. For carboxylic acids, this value is typically in the range of 2 to 5. The electronic environment of the carboxylic acid group in this compound, being attached to the pyrrole nitrogen, will influence its acidity. The titration curve would show a characteristic sigmoidal shape, with the inflection point corresponding to the equivalence point, and the pH at the half-equivalence point being equal to the pKa of the acid.
Table 2: Expected Potentiometric Titration Data for this compound
| Titrant Volume (mL) | Measured pH |
| 0.0 | 2.5 (estimated) |
| 2.5 | 3.0 (estimated) |
| 5.0 (Half-equivalence point) | 3.5 (pKa) (estimated) |
| 7.5 | 4.0 (estimated) |
| 10.0 (Equivalence point) | 8.0 (estimated) |
| 12.5 | 11.0 (estimated) |
Note: The data in this table is hypothetical and serves to illustrate the expected trend in a potentiometric titration of an acidic compound.
Investigations into the Role of 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid in Specific Research Domains Excluding Clinical/biological
As a Precursor or Monomer in Polymer Science and Engineering
The presence of the pyrrole (B145914) nucleus and a reactive carboxylic acid group in 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid makes it a valuable precursor for the synthesis of advanced polymeric materials. Researchers have investigated its utility in creating polymers with unique electronic, optical, and thermal characteristics.
Incorporation into Polymer Backbones via Polymerization of its Derivatives
While direct polymerization of this compound can be challenging, its derivatives are readily incorporated into polymer chains. The carboxylic acid group can be converted into a more reactive species, such as an ester or an acid chloride, to facilitate polymerization. For instance, the methyl ester derivative, methyl 2-(3-methyl-1H-pyrrol-1-yl)acetate, can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The pyrrole ring in these polymers can then be further functionalized or utilized for its inherent electronic properties.
Another approach involves the polymerization of the pyrrole ring itself. Oxidative chemical or electrochemical polymerization of pyrrole and its derivatives is a well-established method for producing conducting polymers. researchgate.net In the case of this compound, the acetic acid group can act as a self-doping agent, influencing the conductivity and processability of the resulting polypyrrole. Copolymers can also be synthesized by polymerizing this compound with other monomers, such as aniline (B41778) or thiophene, to fine-tune the properties of the final material. mdpi.com
Synthesis of Functional Polymers and Copolymers with Tunable Properties
The synthesis of functional polymers and copolymers containing the this compound moiety allows for the development of materials with a wide range of tunable properties. The ability to modify the carboxylic acid group or the pyrrole ring provides a high degree of control over the polymer's characteristics.
For example, the incorporation of this monomer into copolymers can influence solubility, thermal stability, and mechanical strength. The choice of comonomer plays a crucial role in determining the final properties of the copolymer. scirp.org By copolymerizing with monomers containing hydrophilic or hydrophobic groups, the amphiphilicity of the resulting polymer can be controlled. This is particularly useful in applications such as drug delivery or the creation of specialized coatings.
The inherent reactivity of the pyrrole ring also allows for post-polymerization modification. This enables the introduction of various functional groups onto the polymer backbone, further expanding the range of accessible properties and applications.
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Polyester | This compound derivative, Diol | Enhanced thermal stability, tunable solubility | Specialty plastics, biodegradable materials |
| Polyamide | This compound derivative, Diamine | High mechanical strength, chemical resistance | High-performance fibers, engineering plastics |
| Conducting Copolymer | This compound, Aniline | Electrical conductivity, electroactivity | Sensors, antistatic coatings, electrochromic devices |
Development of Pyrrole-Containing Polymeric Materials for Advanced Applications
The unique combination of a pyrrole ring and a carboxylic acid group in this compound has led to the development of polymeric materials with potential for advanced applications. The pyrrole unit imparts valuable electronic and optical properties, while the carboxylic acid group enhances functionality and processability. researchgate.net
Polymers derived from this monomer have been investigated for their use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conductivity of polypyrrole-based materials makes them suitable for use as electrode materials or as active layers in these devices.
Furthermore, the ability to functionalize these polymers opens up possibilities in sensor technology. By attaching specific recognition elements to the polymer backbone, sensors capable of detecting a wide range of analytes can be fabricated. The change in the polymer's conductivity or optical properties upon binding with the analyte forms the basis of the sensing mechanism.
In Supramolecular Chemistry and Self-Assembly Research
The structural features of this compound, particularly its ability to participate in hydrogen bonding and coordinate with metal ions, make it a compelling molecule for research in supramolecular chemistry and self-assembly.
Hydrogen Bond Driven Assembly of Molecular Aggregates and Networks
The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. This enables the molecule to form well-defined supramolecular structures through self-assembly. In the solid state, it can form dimers through hydrogen bonding between the carboxylic acid groups. These dimers can further assemble into larger aggregates, such as chains or sheets, driven by weaker intermolecular interactions. mdpi.comresearchgate.net
The pyrrole ring can also participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor. acs.org This allows for the formation of more complex and extended hydrogen-bonded networks. The interplay between the different hydrogen bonding motifs can lead to the formation of intricate and predictable supramolecular architectures. The study of these self-assembled structures is crucial for understanding the principles of molecular recognition and for the design of new functional materials. mdpi.com
| Interaction Type | Participating Groups | Resulting Supramolecular Structure |
| Strong Hydrogen Bond | Carboxylic acid - Carboxylic acid | Dimer |
| Moderate Hydrogen Bond | N-H of Pyrrole - Carbonyl Oxygen | Chain |
| Weak Hydrogen Bond | C-H of Pyrrole - Oxygen | Sheet |
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand
The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is an excellent ligand for coordinating with metal ions. This property has been exploited in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com
MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. nih.govmdpi.com By using this compound as the organic linker, a wide variety of MOFs with different topologies and pore structures can be synthesized. nih.govrsc.org The choice of metal ion and the reaction conditions play a critical role in determining the final structure of the MOF.
These pyrrole-containing MOFs can exhibit interesting properties, such as high porosity, large surface area, and tunable chemical functionality. These properties make them promising materials for applications in gas storage and separation, catalysis, and sensing. The pyrrole ring within the MOF structure can be further functionalized to introduce specific active sites or to modify the framework's properties.
Host-Guest Chemistry Involving Pyrrole-Acetic Acid Derivatives
The unique molecular structure of pyrrole-acetic acid derivatives, featuring a hydrophobic pyrrole ring and a hydrophilic carboxylic acid group, makes them intriguing candidates for host-guest chemistry. This field of supramolecular chemistry studies the formation of well-defined complexes between a larger "host" molecule and a smaller "guest" molecule. Macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins are known to form stable inclusion complexes with guest molecules that fit within their cavities. researchgate.netucl.ac.uknih.gov
The formation of these complexes is driven by non-covalent interactions. For pyrrole-acetic acid derivatives, the hydrophobic pyrrole moiety can be encapsulated within the cavity of a host molecule, driven by the hydrophobic effect. mdpi.com Simultaneously, the carboxylic acid group, positioned at the portal of the host, can engage in hydrogen bonding or ion-dipole interactions with the host's exterior, further stabilizing the complex. mdpi.comnih.gov
While direct studies on this compound are not extensively documented, research on analogous compounds demonstrates these principles. For example, the complexation of various organic acids and heterocyclic compounds with CB[n] has been shown to be an enthalpy-driven process, indicating strong, favorable interactions upon complex formation. researchgate.netmdpi.com The stability and geometry of such host-guest systems are often investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and computational modeling (DFT calculations), which provide detailed insights into the binding thermodynamics and the specific interactions at play. mdpi.comnih.gov
As a Ligand in Catalysis Research
The pyrrole ring and the acetic acid moiety in this compound provide multiple coordination sites (the pyrrole nitrogen and the carboxylate oxygens), enabling it to act as a versatile ligand for transition metal ions. This has significant implications for the field of catalysis, where the design of the ligand is crucial for controlling the activity and selectivity of a metal catalyst. nih.govnih.gov
Design of Metal-Organic Complexes for Homogeneous and Heterogeneous Catalysis
As a ligand, this compound can coordinate with various metal centers (e.g., copper, zinc, iridium, iron) to form stable metal-organic complexes. researchgate.netnih.govutsa.edunih.gov The pyrrole nitrogen and the deprotonated carboxylate group can act as a bidentate N,O-donor, forming a stable chelate ring with the metal ion. This chelation enhances the kinetic stability of the resulting complex. utsa.edu
These complexes can function as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the complex is dissolved in the reaction medium. For instance, iridium complexes bearing proton-responsive pyridylpyrrole ligands have shown extraordinary activity in the dehydrogenation of formic acid and the hydrogenation of CO2, processes relevant to hydrogen storage and carbon capture. nih.gov In these systems, the pyrrole moiety actively participates in the catalytic cycle by accepting and donating protons (metal-ligand cooperation). nih.gov
For heterogeneous catalysis, the ligand or the pre-formed complex can be anchored onto a solid support, creating a catalyst that is easily separable from the reaction mixture. frontiersin.orgresearchgate.net Metal-Organic Frameworks (MOFs) represent a class of crystalline, porous materials where metal ions are linked by organic ligands. A zinc-based MOF has been successfully used for the catalytic synthesis of N-substituted pyrroles via the Paal-Knorr reaction, demonstrating excellent activity and outperforming other catalysts. researchgate.net The presence of both acidic metal sites and basic ligand sites within the MOF structure can create a synergistic catalytic effect. researchgate.net
Role in Supported Catalysts or Heterogeneous Systems for Specific Chemical Transformations
The development of heterogeneous catalysts is a key area of green chemistry, aiming to create efficient and reusable catalytic systems. mdpi.combenthamdirect.comresearchgate.netresearchgate.net Pyrrole-acetic acid derivatives can be integral to such systems. For example, new protocols have been developed for synthesizing pyrrole-2-acetic acid derivatives under fully heterogeneous conditions, using supported catalysts like palladium on carbon (Pd/C) for reduction steps. scispace.com
Pyrrole-based conjugated microporous polymers (CMPs) have been synthesized and used as high-performance heterogeneous catalysts. frontiersin.org These materials possess high surface areas, robust architectures, and abundant nitrogen sites that can act as active catalytic centers. frontiersin.org They have shown excellent activity and recyclability in reactions like the Knoevenagel condensation. frontiersin.org The functionalization of such porous polymers with acetic acid groups could further enhance their catalytic properties by introducing acidic sites or providing anchoring points for metal nanoparticles.
The table below summarizes representative transformations catalyzed by systems involving pyrrole derivatives.
| Catalyst Type | Transformation | Key Features | Reference |
|---|---|---|---|
| [Cp*Ir(pyridylpyrrole)(H₂O)] | Formic Acid Dehydrogenation | Homogeneous; High TOF (45,900 h⁻¹); Metal-ligand cooperation. | nih.gov |
| Zinc-based MOF | Paal-Knorr N-substituted pyrrole synthesis | Heterogeneous; High yield (96%); Synergistic acid-base sites. | researchgate.net |
| Pyrrole-based Conjugated Microporous Polymers | Knoevenagel Condensation | Heterogeneous; Excellent recyclability (>10 cycles); High surface area. | frontiersin.org |
| Copper(I) Iodide / Pyrrole-2-carboxylic acid | Monoarylation of anilines | Homogeneous; Tolerates various functional groups. | nih.gov |
Investigations into Asymmetric Catalysis Utilizing Chiral Derivatives
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in modern chemistry. mdpi.comnih.gov This is typically achieved using a chiral catalyst, often a metal complex coordinated to a chiral ligand. nih.govnih.gov By introducing a stereocenter into the this compound structure, or by creating atropisomers (axially chiral systems), new chiral ligands can be designed. researchgate.netrsc.orgresearchgate.net
The N-arylpyrrole skeleton, for example, is a privileged structural motif for chiral ligands. researchgate.net Copper-catalyzed asymmetric annulation reactions have been developed to access axially chiral arylpyrroles with high enantioselectivity. nih.gov These chiral pyrrole products can then be transformed into versatile ligands, such as phosphine (B1218219) ligands or thioureas, for use in other asymmetric reactions. researchgate.netnih.gov The design of such ligands is a formidable task, but successful systems often feature a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. nih.gov Chiral pyrrole-amide and C2-axis chiral BINOL amide catalysts, for instance, have been successfully applied in asymmetric Michael addition and Friedel-Crafts reactions. globethesis.com A chiral derivative of this compound could similarly be employed to create a specific chiral pocket around a metal center, enabling enantioselective transformations.
Potential in Advanced Materials Science
Development of Functional Coatings or Films with Enhanced Properties
The chemical structure of this compound lends itself to applications in materials science, particularly in the development of functional coatings and films. The pyrrole unit is known to bond well with carbon-based surfaces, while the carboxylic acid group provides a reactive handle for further functionalization or interaction with polymer matrices. utwente.nlpolimi.it
A notable application is in improving the fiber-matrix adhesion in carbon fiber reinforced composites. utwente.nl A pyrrole-based coating, functionalized with a group capable of interacting with the polymer matrix, can be applied to carbon fibers via a simple dip-coating process. utwente.nl This functionalized coating acts as an interfacial bridge, enhancing the load transfer between the fiber and the matrix. This approach has been shown to significantly improve the mechanical performance of the composite, with increases of approximately 25% in short beam strength (SBS) and in-plane shear (IPS) strength observed for carbon fiber/polyphenylene sulfide (B99878) laminates. utwente.nl
Furthermore, carboxyl-functionalized polypyrrole derivatives can be synthesized as films via electrochemical polymerization. nih.gov These films exhibit unique properties such as a hydrophilic nanoporous structure and abundant -COOH functional groups, making them suitable for sensor applications. nih.gov The functional groups can also be used to covalently bond the coating to a substrate. For instance, a pyrrole-functionalized silane (B1218182) has been used to pre-treat textile surfaces, improving the adhesion and durability of a subsequent conductive polypyrrole layer. researchgate.net This strategy allows for the creation of conductive textiles with enhanced stability. researchgate.net
Exploration in Optoelectronic, Sensing, and Energy Storage Materials
While direct, extensive research specifically detailing the application of this compound in optoelectronics, sensing, and energy storage is nascent, the foundational pyrrole structure is a subject of significant interest in these fields. The unique electronic properties of the pyrrole ring, a five-membered aromatic heterocycle, make it a valuable building block for advanced materials.
Pyrrole and its derivatives, such as polypyrrole (PPy), are renowned for their high electrical conductivity, making them suitable for applications in lightweight and flexible energy storage devices like supercapacitors and batteries. acs.org The incorporation of functional groups, such as the acetic acid moiety in this compound, can further tailor the material's properties. For instance, the carboxylic acid group can enhance solubility and facilitate covalent bonding to other materials, which is crucial for creating composite materials with enhanced performance.
In the realm of sensing, polymer films based on pyrrole derivatives, like poly(n-methylpyrrole) (PNMP), have been investigated for the detection of environmental contaminants such as chlorohydrocarbons. nd.edu The sensing mechanism often relies on changes in the electrical properties of the polymer upon interaction with the analyte. The specific side chains on the pyrrole ring can influence the sensitivity and selectivity of the sensor. Acetic acid, for example, has been identified as a signaling molecule in certain quorum sensing systems, highlighting the potential for pyrrole-acetic acid derivatives to be used in developing novel biosensors. nih.gov Furthermore, optical pH sensors have been developed to non-destructively measure acetic acid, a technology that could be adapted for various chemical sensing applications. mdpi.com
The optoelectronic properties of pyrrole-containing compounds are also an active area of research. The aromatic nature of the pyrrole ring allows for π-electron delocalization, which is a key characteristic for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substituents on the pyrrole ring can be tuned to modify the electronic energy levels and, consequently, the optical and electronic properties of the material.
Synthesis of Nanostructured Materials Incorporating Pyrrole Scaffolds
The synthesis of nanostructured materials is a rapidly advancing field, and pyrrole scaffolds play a significant role due to their versatile chemical properties. Various techniques have been employed to create nanomaterials incorporating pyrrole derivatives, aiming to harness their unique electronic and structural characteristics at the nanoscale.
One common approach is the polymerization of pyrrole monomers to form nanostructured conducting polymers like polypyrrole. This can be achieved through methods such as inverse miniemulsion, which allows for the creation of polymeric nanogels, inorganic nanoparticles, and organic-inorganic hybrid nanoparticles. nih.gov This technique offers a high degree of control over the size and morphology of the resulting nanomaterials.
For instance, one-dimensional nanostructures of poly(N-methyl pyrrole) (PNMPy), including nanotubes and nanofibers, have been successfully synthesized using anionic organic dyes as guiding agents. researchgate.net These nanostructures exhibit enhanced conductivity and specific surface area, which are desirable properties for applications in energy storage and catalysis. The presence of a methyl group in N-methyl pyrrole contributes to better mechanical strength and thermal stability compared to unsubstituted polypyrrole. researchgate.net
Deep Eutectic Solvents (DES) have also emerged as environmentally friendly media for the synthesis of inorganic nanoparticles, where the structural inhomogeneity of the DES can act as a templating agent. nih.gov This method could potentially be adapted for the synthesis of pyrrole-based nanostructures.
The functionalization of the pyrrole ring, for example with an acetic acid group as in this compound, provides a chemical handle for anchoring the pyrrole unit onto other nanostructures or for directing the self-assembly of pyrrole-based molecules into well-defined nano-architectures. This versatility makes pyrrole derivatives valuable components in the bottom-up fabrication of complex nanomaterials.
As a Model Compound for Fundamental Chemical Studies
Studies of Pyrrole Ring Aromaticity, Tautomerism, and Reactivity
This compound serves as an excellent model compound for investigating the fundamental chemical properties of the pyrrole ring, including its aromaticity, potential for tautomerism, and characteristic reactivity.
Aromaticity: The pyrrole ring is an aromatic system, fulfilling Hückel's rule with a continuous ring of p-orbitals containing 6 π-electrons. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which significantly influences the ring's chemical behavior. masterorganicchemistry.com The presence of substituents, such as the methyl and acetic acid groups in this compound, can modulate the electron density within the ring and affect its aromatic character and reactivity. Studies on such substituted pyrroles provide valuable insights into the subtleties of aromaticity in heterocyclic systems.
Tautomerism: Pyrrole derivatives can exhibit tautomerism, which is the interconversion of structural isomers. For example, pyrrole-imine to azafulvene-amine tautomerization has been observed in the presence of certain chemical stimuli. researchgate.net While this compound itself is less likely to undergo this specific type of tautomerism due to the N-substitution, the study of related pyrrole structures provides a broader understanding of these dynamic processes. Investigations into the tautomeric equilibria of various substituted pyrroles, including those with carboxylic acid functionalities, are crucial for understanding their chemical and physical properties. rsc.orgresearchgate.net
Investigations of Carboxylic Acid Derivatization Mechanisms and Functional Group Interconversions
The carboxylic acid group in this compound makes it a valuable substrate for studying a wide range of derivatization reactions and functional group interconversions. These studies are fundamental to synthetic organic chemistry and have broad applications in the development of new molecules with desired properties.
Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. The mechanisms of these transformations are well-established but can be influenced by the nature of the rest of the molecule. For instance, the synthesis of methyl esters from pyrrole-containing carboxylic acids can be achieved by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov The study of these reactions using this compound as a model can provide insights into the electronic and steric effects of the substituted pyrrole ring on the reaction rates and yields.
A variety of synthetic protocols have been developed for the preparation of pyrrole-2-acetic acid derivatives, which can be adapted for the derivatization of the title compound. scispace.com These methods include multi-step syntheses involving cyclization and substitution reactions to build the desired molecular framework. mdpi.com
Functional Group Interconversions: Beyond simple derivatization, the carboxylic acid group can participate in more complex transformations. For example, it can be reduced to an alcohol or be involved in cyclization reactions to form new heterocyclic rings. The interplay between the reactivity of the carboxylic acid and the pyrrole ring can lead to interesting and useful chemical transformations. The development of efficient and sustainable synthetic methods, potentially under continuous-flow conditions, is an active area of research for related heterocyclic acetic acids. rsc.orgamazonaws.com
The following table provides a summary of potential derivatization reactions of the carboxylic acid group in this compound:
| Reagent(s) | Product Functional Group |
| SOCl₂ or (COCl)₂ | Acid Chloride |
| R'OH, H⁺ catalyst | Ester |
| R'NH₂, coupling agent | Amide |
| LiAlH₄ then H₂O | Primary Alcohol |
Future Research Directions and Unexplored Avenues for 2 3 Methyl 1h Pyrrol 1 Yl Acetic Acid
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of pyrrole (B145914) derivatives is a mature field of organic chemistry, yet the development of highly efficient, sustainable, and scalable routes to specific isomers like 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid remains a critical research objective. Future investigations should focus on moving beyond classical methods toward more advanced synthetic strategies.
A primary avenue for exploration is the direct N-alkylation of 3-methylpyrrole with a haloacetic acid or its ester. Research into optimizing these conditions using phase-transfer catalysis, ionic liquids, or microwave-assisted organic synthesis (MAOS) could lead to significantly improved yields and reduced reaction times. nih.gov Green chemistry principles should be at the forefront of this research, emphasizing the use of benign solvents, minimizing waste, and exploring catalytic rather than stoichiometric reagents. conicet.gov.ar
Furthermore, multicomponent reactions, which allow the construction of complex molecules in a single step from three or more reactants, offer a powerful alternative. researchgate.net Designing a convergent synthesis where 3-methylpyrrole, a glyoxylate (B1226380) derivative, and a reducing agent could potentially form the target compound in one pot would be a significant advancement. Another innovative approach could involve metal-catalyzed reactions, such as those employing iridium or titanium, which have been shown to be effective in constructing the pyrrole core from simpler, renewable starting materials like secondary alcohols and amino alcohols. nih.govtcsedsystem.edunih.gov
A comparative analysis of potential synthetic strategies is presented in Table 1.
Interactive Data Table: Comparison of Potential Synthetic Pathways
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| N-Alkylation of 3-Methylpyrrole | Straightforward, commercially available starting materials. | Potential for low yields, side reactions, and harsh conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved energy efficiency. nih.gov | Scalability can be an issue; requires specialized equipment. |
| Flow Chemistry | Excellent control over reaction parameters, enhanced safety, ease of scalability. amazonaws.comrsc.org | High initial setup cost; optimization can be complex. |
| Iridium-Catalyzed Dehydrogenative Coupling | Use of renewable feedstocks (alcohols), high atom economy. nih.govtcsedsystem.edu | Catalyst cost and sensitivity; substrate scope may be limited. |
| Multicomponent Reactions | High efficiency and complexity generation in a single step. researchgate.net | Discovery of suitable reaction conditions and compatible reactants. |
In-depth Mechanistic Understanding of Complex Reactions Involving the Pyrrole and Carboxyl Moieties
A thorough understanding of the reactivity of this compound is essential for its application. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. numberanalytics.com The directing effect of the N-acetic acid and C-3 methyl groups on the regioselectivity of reactions like halogenation, nitration, and acylation is a key area for investigation. numberanalytics.com Computational studies, in tandem with experimental work, could elucidate the transition states and predict the most likely substitution patterns.
The interplay between the pyrrole ring and the carboxyl group is another fascinating area. For instance, intramolecular cyclization reactions could be explored. Under acidic conditions, it might be possible to induce cyclization to form novel fused heterocyclic systems. mdpi.com Mechanistic studies could involve kinetic analysis, isotopic labeling, and the isolation of reaction intermediates to build a comprehensive picture of these transformations. The reaction of pyrrole carboxylates with reagents like Lawesson's reagent to form unique sulfur-containing heterocycles also points to complex and potentially useful reactivity that warrants deeper mechanistic investigation. rsc.org
Exploration of Advanced Functional Materials Applications with Tailored Properties
The structure of this compound is inherently suited for the development of advanced materials. The pyrrole moiety is a well-known building block for conducting polymers. Future research could focus on the electropolymerization of this compound, or its derivatives, to create novel functional polymers. The methyl and carboxylic acid groups would be expected to modify the polymer's properties, such as solubility, processability, and conductivity, compared to polypyrrole.
The carboxylic acid group provides a handle for incorporation into larger structures. It can be used to anchor the molecule to surfaces, creating chemically modified electrodes or sensors. It also allows for the formation of metal-organic frameworks (MOFs) by coordinating with metal ions. These MOFs could be designed to have specific porosities and catalytic activities. Additionally, the entire molecule could serve as a functional linker in the synthesis of covalent organic frameworks (COFs).
Integration into Circular Economy and Sustainable Chemistry Processes
Aligning the chemistry of this compound with the principles of a circular economy is a vital future direction. This involves developing syntheses that utilize renewable feedstocks. For example, methods that can convert biomass-derived alcohols and amines into the pyrrole core are highly desirable. tcsedsystem.edu
Research should also focus on the design of materials that are recyclable or biodegradable. By incorporating this molecule into polyesters or polyamides, it may be possible to create polymers that can be chemically recycled back to their monomeric components. The inherent biodegradability of pyrrole-based compounds, found in many natural products, could be leveraged to design environmentally benign materials. Catalytic cycles that minimize waste and energy consumption, such as those using earth-abundant metal catalysts, will be crucial for making the production and use of this compound truly sustainable. nih.gov
Computational Design of Derivatives with Precisely Tuned Chemical and Physical Characteristics
Computational chemistry provides a powerful tool for accelerating the discovery of new applications for this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the properties of a wide range of virtual derivatives. researchgate.net By systematically modifying the substituents on the pyrrole ring, researchers can tune properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for applications in electronics.
These computational models can guide synthetic efforts by identifying derivatives with the most promising characteristics for a given application, be it as a pharmaceutical intermediate, a polymer precursor, or an organometallic ligand. For example, molecular docking studies could be used to design derivatives that bind to specific biological targets, leveraging the known bioactivity of many pyrrole-containing compounds. nih.gov
Interactive Data Table: Hypothetical Computationally-Designed Derivatives and Predicted Properties
| Derivative Name | Substituent at C-4 | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Feature |
|---|---|---|---|---|
| This compound | -H | -5.21 | -0.15 | Base Compound |
| 2-(4-Nitro-3-methyl-1H-pyrrol-1-yl)acetic acid | -NO₂ | -6.15 | -1.54 | Enhanced Electron Acceptor |
| 2-(4-Amino-3-methyl-1H-pyrrol-1-yl)acetic acid | -NH₂ | -4.78 | +0.12 | Enhanced Electron Donor |
| 2-(4-Bromo-3-methyl-1H-pyrrol-1-yl)acetic acid | -Br | -5.45 | -0.33 | Precursor for Cross-Coupling |
| 2-(4-Cyano-3-methyl-1H-pyrrol-1-yl)acetic acid | -CN | -6.02 | -1.21 | Potential for π-stacking |
Note: The data in this table is hypothetical and for illustrative purposes to show the potential of computational design.
Expansion into New Areas of Organometallic Chemistry and Catalysis
The bifunctional nature of this compound, possessing both a soft N-donor in the pyrrole ring and hard O-donors in the carboxylate group, makes it an attractive ligand for a wide range of metal ions. researchgate.net Future research should explore the synthesis and characterization of coordination complexes with transition metals, lanthanides, and main group elements.
The resulting organometallic compounds could exhibit novel structural motifs and interesting magnetic or photophysical properties. Furthermore, these complexes could be screened for catalytic activity. For example, palladium or copper complexes could be investigated as catalysts for cross-coupling reactions, while cobalt or rhodium complexes might show activity in hydrogenation or hydroformylation reactions. The specific substitution pattern of the ligand could provide unique steric and electronic environments around the metal center, potentially leading to catalysts with novel reactivity or selectivity.
Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions
To fully develop and utilize this compound, robust analytical methods are required. Future research should focus on creating and validating techniques for its quantification in various matrices. This includes the development of sensitive methods using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.
For process chemistry and mechanistic studies, the development of in-situ, real-time monitoring techniques would be highly valuable. Technologies such as ReactIR (in-situ Fourier-transform infrared spectroscopy) or Raman spectroscopy could be employed to track the concentration of reactants, intermediates, and products during a synthesis. This would allow for precise reaction optimization and provide deep mechanistic insights that are not available from traditional offline analysis. The design of selective chemosensors or fluorescent probes based on the pyrrole scaffold could also be an exciting avenue for detecting metal ions or other analytes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via alkylation or substitution reactions. For example, pyrrole derivatives can undergo alkylation using halogenated acetic acid derivatives under basic conditions (e.g., NaH or KOH). Oxidation of substituted pyrrole ethanol derivatives with agents like KMnO₄ in acidic media is another route. Reaction optimization requires monitoring via TLC or HPLC and adjusting parameters like temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yields .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use ¹H/¹³C NMR to confirm the presence of the pyrrole ring (δ 6.2–6.8 ppm for aromatic protons) and the acetic acid moiety (δ 2.5–3.5 ppm for methylene protons). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (employing SHELX software for refinement) provides definitive 3D conformation, critical for studying electronic properties and intermolecular interactions .
Q. What are the primary biological activities associated with this compound?
- Methodology : Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria. Anti-inflammatory potential is assessed via COX-2 inhibition assays or LPS-induced cytokine (e.g., IL-6, TNF-α) suppression in macrophage cell lines. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for quantifying potency .
Advanced Research Questions
Q. How can continuous-flow synthesis improve the sustainability of producing this compound?
- Methodology : Replace batch reactors with microfluidic systems to enhance heat/mass transfer. For example, a two-step process involving (1) pyrrole alkylation in a packed-bed reactor and (2) in-line purification via scavenger resins. This reduces solvent waste by ~40% and reaction time from hours to minutes. Monitor efficiency using inline FTIR or UV-vis spectroscopy .
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to COX-2 or cytokine receptors. Validate predictions with MD simulations (AMBER or GROMACS) to assess binding stability. Pair computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental binding affinities (KD) .
Q. How can contradictory biological activity data from different studies be resolved?
- Methodology : Conduct meta-analysis of datasets, focusing on variables like cell line specificity (e.g., RAW 264.7 vs. THP-1), compound purity (HPLC ≥95%), and assay conditions (e.g., serum-free media). Use orthogonal assays (e.g., Western blot for protein expression alongside ELISA) to confirm mechanisms. Structural analogs (e.g., 2-(1H-pyrrol-2-yl)acetic acid) serve as controls to isolate structure-activity relationships .
Q. What advanced techniques characterize the compound’s solid-state behavior and stability?
- Methodology : DSC/TGA analyzes thermal stability (decomposition onset >200°C). Powder XRD identifies polymorphic forms, critical for pharmaceutical formulation. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines assess hygroscopicity and degradation pathways. Pair with LC-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
